Citalopram Olefinic Impurity is a byproduct that arises during the synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression, obsessive-compulsive disorder, and panic disorders. This impurity is significant in pharmaceutical chemistry as it serves as a reference standard in high-performance liquid chromatography (HPLC) and aids in understanding the metabolic pathways of Citalopram, thereby impacting drug quality control and safety assessments .
Citalopram Olefinic Impurity is classified as a chemical impurity resulting from the synthetic processes utilized to produce Citalopram. Its chemical structure can be represented as 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile, with the molecular formula and a molecular weight of 338.84 g/mol . The formation of this impurity is closely monitored due to its potential effects on the efficacy and safety of the final pharmaceutical product.
The synthesis of Citalopram Olefinic Impurity typically involves multi-step synthetic routes. One common method starts with 5-Bromophthalide as a precursor. The synthesis process may include:
These steps are critical for achieving the desired chemical structure while minimizing unwanted byproducts.
The molecular structure of Citalopram Olefinic Impurity includes several functional groups that contribute to its chemical properties:
The structural formula can be represented as follows:
This detailed structure allows researchers to predict its behavior in various chemical reactions and biological systems .
Citalopram Olefinic Impurity can participate in several chemical reactions, including:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied .
The mechanism of action for Citalopram Olefinic Impurity is not directly related to pharmacological effects but rather serves as an analytical reference for understanding how impurities can affect drug metabolism. Citalopram itself enhances serotonergic transmission by inhibiting the reuptake of serotonin in synaptic clefts, which is crucial for its antidepressant effects. By studying this impurity, researchers can gain insights into how similar compounds might behave in biological systems .
Citalopram Olefinic Impurity exhibits several notable physical and chemical properties:
These properties are essential for determining how the impurity behaves during pharmaceutical formulation and quality control processes .
Citalopram Olefinic Impurity plays a vital role in various scientific applications:
Process-related impurities in SSRI pharmaceuticals arise during synthesis, purification, or storage and can compromise drug safety and efficacy. In citalopram manufacturing, the olefinic impurity (chemical name: 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile) emerges as a structurally significant by-product. Its formation is intrinsically linked to the synthetic pathway of citalopram, a widely prescribed antidepressant. Regulatory agencies classify such impurities as "qualified" or "unqualified" based on toxicological assessment, with thresholds strictly enforced under ICH Q3A guidelines. For daily doses ≤2g/day, identification thresholds are set at 0.10%, and qualification thresholds at 0.15% [6]. The olefinic impurity exemplifies critical quality concerns because unsaturated alkenes may exhibit higher reactivity or unexpected pharmacokinetic behavior compared to the parent drug. Impurity profiling thus serves as a gatekeeper in SSRI development, ensuring that by-products remain within toxicologically justified limits prior to clinical use [6] [8].
Property | Value |
---|---|
CAS Registry Number | 920282-75-3 |
Molecular Formula | C₂₀H₂₁FN₂O |
Molecular Weight | 324.39 g/mol |
IUPAC Name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)but-1-en-1-yl]-3-(hydroxymethyl)benzonitrile |
Structural Class | Alkene derivative of citalopram |
The olefinic impurity originates during the stereoselective synthesis of citalopram’s active enantiomer, escitalopram (S-citalopram). Citalopram contains a chiral center, and its therapeutic activity resides predominantly in the S-enantiomer, which exhibits ~30-fold greater serotonin reuptake inhibition than the R-counterpart [1] [4]. The impurity arises via two primary mechanisms:
This impurity’s structure features a conjugated system between the benzene ring and the alkene moiety (detectable via UV spectroscopy at 240–260 nm), which influences its chromatographic behavior and potential for further oxidation. Its formation is exacerbated by high-temperature processing or acidic conditions during manufacturing. Crucially, the olefinic impurity lacks the chiral center of citalopram, rendering it irrelevant to enantiomeric potency but significant for purity specifications [3] [9].
Regulatory frameworks mandate stringent control of the olefinic impurity due to its potential impact on API quality and patient safety. The ICH Q3A guidelines enforce a "Threshold of Toxicological Concern" (TTC) paradigm, requiring identification and quantification of impurities exceeding 0.10% in citalopram batches [6]. The olefinic impurity is classified as a "specified impurity" in pharmacopeial standards (USP/EP), necessitating routine monitoring using validated analytical methods.
Parameter | Threshold | Basis |
---|---|---|
Reporting Threshold | 0.05% | ICH Q3A |
Identification Threshold | 0.10% | ICH Q3A |
Qualification Threshold | 0.15% | ICH Q3A |
Genotoxic Impurity Limit | ≤1.5 μg/day | ICH M7 (if applicable) |
Advanced characterization techniques are employed for structural elucidation and quantification:
Regulatory submissions must include validated methods for impurity profiling, typically using HPLC with UV/MS detection, capable of resolving the olefinic impurity from structurally similar analogs (e.g., citalopram diol or N-oxide derivatives) [6] [9].
Technique | Key Parameters | Detection Limit |
---|---|---|
HPLC-UV | C18 column; 0.1% TFA/acetonitrile gradient | 0.03% |
LC-ESI-MS/MS | Q-TOF; positive ion mode; MRM transition 324→262 | 0.01% |
¹H-NMR | 400 MHz; CDCl₃ solvent | 0.10% |
Chiral CE | Sulfated-β-cyclodextrin modifier | 0.05% |
Failure to control this impurity can result in regulatory rejection due to deviations in purity profiles, underscoring its critical role in quality assurance frameworks for SSRI APIs [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1